2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-16(18-10-11-19-16)14-6-2-12(3-7-14)13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIZYTWKJYWYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the use of isopropyl nitrite as a diazotizing reagent, which reacts with aniline derivatives and benzene derivatives in the presence of a copper catalyst . This method is favored for its mild conditions and good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by cyclization to form the dioxolane ring. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the biphenyl ring can participate in substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different biphenyl compounds with new functional groups.
Scientific Research Applications
Organic Synthesis
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for the development of complex organic molecules.
Case Study: Synthesis of Functionalized Dioxolanes
In a study focusing on the synthesis of functionalized dioxolanes, this compound was utilized to create derivatives that exhibit enhanced biological activity. The modification of the dioxolane ring allows for the introduction of diverse functional groups, which can be further explored for pharmaceutical applications .
Material Science
The compound's unique properties enable its use in material science, particularly in the development of polymers and other materials with specific characteristics.
Case Study: Polymer Blends
Research has demonstrated that incorporating this compound into polymer blends can significantly improve thermal stability and mechanical properties. These enhancements are attributed to the bromine atom's influence on the polymer matrix's intermolecular interactions .
Pharmaceutical Applications
Due to its structural features, this compound has potential applications in drug design and development.
Case Study: Anticancer Agents
A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets through its bromine and dioxolane functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dioxolane Derivatives
2-(4-Bromophenyl)-1,3-dioxolane
- Structure : Lacks the methyl group and biphenyl moiety, featuring a single bromophenyl group attached to the dioxolane ring.
- Properties : Simpler structure results in lower molecular weight (229.08 g/mol vs. ~371.25 g/mol for the target compound) and higher solubility in polar solvents.
- Applications : Used as a protecting group for aldehydes in organic synthesis .
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- Structure: Contains a bromomethyl group and additional chlorophenoxy substituents.
- Properties: Increased steric hindrance and halogen content enhance thermal stability (decomposition temperature >200°C) but reduce solubility in non-polar solvents.
- Applications : Intermediate in agrochemicals, particularly pesticides, due to its halogenated aromatic system .
(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Brominated Biphenyl Derivatives
Brodifacoum
- Structure : Complex coumarin derivative with a brominated biphenyl group.
- Properties : High molecular weight (523.43 g/mol) and lipophilicity contribute to its use as a rodenticide. Unlike the target compound, it exhibits significant bioaccumulation risks .
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoates
- Structure : Biphenyl core with an ester-linked benzoyl group.
- The target compound lacks this ester functionality, limiting direct biological activity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane | C20H19BrO2 | 371.25 | Not reported | Bromobiphenyl, 1,3-dioxolane |
| 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | 229.08 | 45–50 | Bromophenyl, 1,3-dioxolane |
| Brodifacoum | C31H23BrO3 | 523.43 | 228–230 | Bromobiphenyl, coumarin |
Key Research Findings
- Crystallographic Behavior : Introduction of biphenyl moieties (as in the target compound) enhances crystal packing density, improving thermal stability compared to simpler dioxolanes .
- Reactivity: The bromine atom in the target compound enables efficient cross-coupling reactions, unlike non-halogenated analogs .
Biological Activity
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane (CAS No. 107967-74-8) is an organic compound characterized by its unique structure that includes a bromine atom and a dioxolane ring. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities.
- Molecular Formula : C16H15BrO2
- Molecular Weight : 319.19 g/mol
- Structure : The compound features a biphenyl moiety with a bromine substituent at the para position and a dioxolane ring attached to a methyl group.
Biological Activity Overview
Research on the biological activity of this compound has suggested various potential applications, particularly in pharmacology. The compound's structure allows it to interact with biological targets, which may lead to therapeutic effects.
Potential Therapeutic Applications
Study 1: Anticancer Activity
A study focusing on structurally related compounds reported significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar biphenyl and dioxolane structures demonstrated IC50 values ranging from 0.1 µM to 10 µM against HL-60 leukemia cells . While specific data for our compound is not yet available, these findings suggest a promising avenue for further investigation.
Study 2: Enzyme Inhibition
Research into enzyme inhibitors has identified that modifications in the biphenyl structure can lead to varying degrees of potency against specific targets like phosphoinositide kinases . This highlights the importance of structural optimization in developing effective pharmacological agents.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Range (µM) | Notes |
|---|---|---|---|
| Anticancer | Various biphenyl derivatives | 0.1 - 10 | Significant activity against cancer cells |
| Enzyme Inhibition | Phosphatidylinositol inhibitors | Varies | Structural modifications affect potency |
| Antimicrobial | Dioxolane derivatives | Not specified | Potential efficacy against pathogens |
Q & A
Q. How can this compound serve as a monomer in polymer research?
- Methodological Answer :
- Functionalize the dioxolane ring via ring-opening polymerization (ROP) using Lewis acid catalysts (e.g., Sn(Oct)₂).
- Characterize polymer thermal properties (Tg, Tm) via DSC and GPC for molecular weight distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
